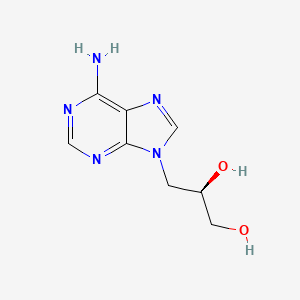
1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides, the building blocks of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as adenine and glycerol.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high yields and purity. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency.
化学反应分析
Types of Reactions
(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups on the molecule, leading to different products.
Substitution: The amino group on the purine ring can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
科学研究应用
(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, particularly in the context of nucleic acids and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of (2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, influencing their activity and function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside that plays a key role in cellular energy transfer.
Guanosine: Another purine nucleoside involved in various biochemical processes.
Inosine: A nucleoside that is important in metabolism and has potential therapeutic applications.
Uniqueness
(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol is unique due to its specific structure, which allows it to interact with biological molecules in distinct ways
属性
CAS 编号 |
55559-72-3 |
|---|---|
分子式 |
C8H11N5O2 |
分子量 |
209.21 g/mol |
IUPAC 名称 |
(2R)-3-(6-aminopurin-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m1/s1 |
InChI 键 |
GSLQFBVNOFBPRJ-RXMQYKEDSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C[C@H](CO)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R)-oxan-2-yl]methanamine](/img/structure/B11750288.png)
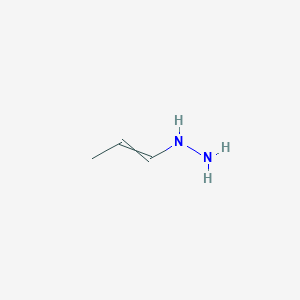
![2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine](/img/structure/B11750314.png)
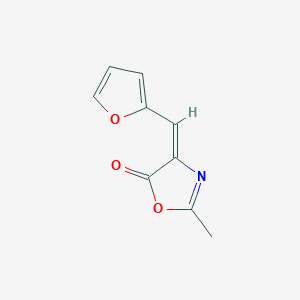

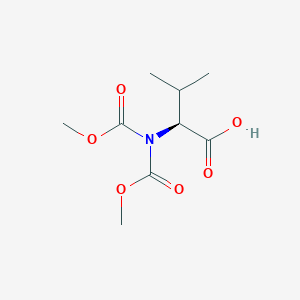


![(3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750344.png)
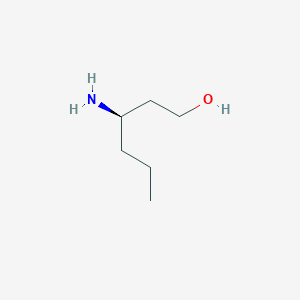
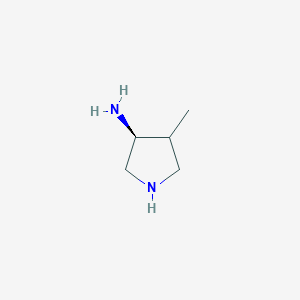
![(2-methoxyethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750359.png)
![4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11750364.png)
![1-ethyl-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750383.png)
